2,6-dimethoxy-7H-purine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxy-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-12-6-4-5(9-3-8-4)10-7(11-6)13-2/h3H,1-2H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTFLKXSYUGRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408625 | |
| Record name | 2,6-dimethoxy-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5327-19-5 | |
| Record name | NSC3295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dimethoxy-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2,6 Dimethoxy 7h Purine Analogues
Electrophilic and Nucleophilic Reactivity Profiles on the Purine (B94841) System
The purine ring system possesses a complex electronic landscape. While the electron-donating methoxy (B1213986) groups increase the electron density of the ring, the primary mode of reactivity for 2,6-dimethoxy-7H-purine is nucleophilic aromatic substitution (SNAr). The methoxy groups, particularly when protonated or activated, serve as excellent leaving groups.
Nucleophilic attack on the neutral purine ring generally follows a reactivity order of C6 > C2 > C8. wur.nl Consequently, in this compound, the C6 position is the most susceptible to substitution by a nucleophile. This inherent difference in reactivity between the C2 and C6 positions allows for the sequential and controlled introduction of different substituents. wur.nlresearchgate.net For instance, reaction with one equivalent of a nucleophile can lead to selective substitution at the C6 position, while harsher conditions or an excess of the nucleophile can facilitate a second substitution at the C2 position.
While less common for this specific analogue, the purine ring can undergo electrophilic substitution, typically at the C8 position, which is the most electron-rich carbon in the absence of strongly activating groups.
Regiochemical Control and Isomerization Dynamics in Purine Transformations
Regiochemical control is a cornerstone of purine chemistry, enabling the synthesis of specific isomers. In the case of this compound, the distinct reactivity of the C2 and C6 positions is the primary tool for achieving regioselectivity.
Factors Influencing Regioselectivity in Nucleophilic Substitution:
| Position | Relative Reactivity | Controlling Factors | Mechanism |
| C6 | High | Most electrophilic carbon; first site of attack by most nucleophiles. wur.nl | SNAr (Addition-Elimination) |
| C2 | Moderate | Less electrophilic than C6; substitution requires more forcing conditions (e.g., higher temperature, excess nucleophile). wur.nl | SNAr (Addition-Elimination) |
| C8 | Low | Generally unreactive to nucleophiles but can react with electrophiles. wur.nl | Electrophilic Aromatic Substitution |
Isomerization in purine systems primarily involves tautomerism of the proton on the imidazole (B134444) ring. The purine core can exist in several tautomeric forms, with the proton residing on N1, N3, N7, or N9. nih.govwikipedia.org For most purines, the 9-H tautomer is the most stable, followed by the 7-H tautomer. rsc.org The equilibrium between the 7-H and 9-H forms can be influenced by substituents, solvent polarity, and pH. wikipedia.org This tautomerism is critical as it can dictate the site of reactions such as alkylation, often leading to a mixture of N7 and N9 substituted products.
Mechanistic Investigations of Purine Nucleus Modifications (e.g., Amination, Thiolation, Halogenation)
Modifications of the this compound nucleus proceed through well-established reaction mechanisms, primarily the SNAr pathway for substitutions at C2 and C6. This mechanism involves the initial attack of a nucleophile on the electron-deficient carbon atom, forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. This is followed by the elimination of the leaving group—in this case, a methoxide (B1231860) ion—to restore the aromaticity of the purine ring. nih.gov
Common Transformations of the Purine Nucleus:
| Transformation | Typical Reagents | Position(s) Affected | General Mechanism |
| Amination | Various primary and secondary amines (R-NH₂) | C2 and C6 | SNAr: Nucleophilic attack by the amine, followed by elimination of methoxide. nih.gov |
| Thiolation | Sodium hydrosulfide (B80085) (NaSH), Lawesson's reagent | C2 and C6 | SNAr: Nucleophilic attack by a sulfur nucleophile. |
| Halogenation | N-Bromosuccinimide (NBS), Bromine (Br₂) in acetic acid | C8 | Electrophilic Aromatic Substitution: Bromination at the electron-rich C8 position. rsc.org |
| Alkylation | Alkyl halides (R-X) with a base | N7 and N9 | SN2: Nucleophilic attack by the imidazole nitrogen on the alkyl halide. rsc.org |
Amination: The replacement of methoxy groups by amino functionalities is a key strategy for creating analogues of endogenous purines like adenine (B156593) and guanine. The reaction is typically performed by heating this compound with the desired amine, sometimes in a sealed tube or under microwave irradiation to increase the reaction rate. rsc.org
Thiolation: The introduction of sulfur-containing groups can be achieved by reacting the dimethoxy precursor with sulfur nucleophiles. This yields thiopurines, which are another important class of purine derivatives.
Halogenation: While substitution of the methoxy groups is the primary reactivity, electrophilic halogenation of the purine ring itself is also possible. For example, related purine systems can be brominated at the C8 position using reagents like N-bromosuccinimide (NBS), demonstrating the susceptibility of this position to electrophilic attack. rsc.org
Stability and Degradation Pathways Under Varied Chemical Environments
The stability of this compound is rooted in its aromatic character. wikipedia.org However, it is susceptible to degradation under certain chemical conditions.
pH and Hydrolysis: The purine molecule is a very weak acid (pKa ≈ 8.9) and an even weaker base (pKa ≈ 2.4). wikipedia.org Under strongly acidic or basic conditions, particularly at elevated temperatures, the methoxy groups can undergo hydrolysis. Acid-catalyzed hydrolysis involves protonation of the ether oxygen, making it a better leaving group, followed by attack of water. This would convert the methoxy groups to hydroxyl groups, yielding xanthine (B1682287) derivatives. In strongly basic media, direct nucleophilic attack by hydroxide (B78521) can also occur, potentially leading to ring-opening of the pyrimidine (B1678525) ring. wur.nl
Thermal Stability: The compound is generally stable at moderate temperatures, but prolonged exposure to high heat can lead to decomposition.
Oxidative Degradation: Like other purines, the ring system can be susceptible to oxidation. Metabolic degradation of purines in biological systems often culminates in the formation of uric acid, suggesting that under harsh oxidative chemical conditions, the purine ring could be similarly oxidized and potentially cleaved. wikipedia.org
Enzymatic Stability Analogy: In biological contexts, the presence of a methoxy group can enhance metabolic stability compared to an amino group. For example, replacing the amine in vidarabine (B1017) with a methoxy group can block the action of adenosine (B11128) deaminase, an enzyme that would otherwise degrade the molecule. wikipedia.org This implies that the C-O bond in the methoxy substituent is chemically more robust against certain types of (enzymatic) cleavage than the C-N bond in corresponding aminopurines.
Molecular and Mechanistic Biological Studies of 2,6 Dimethoxy 7h Purine Analogues
Enzyme-Targeted Interactions and Inhibitory Mechanisms
The specific substitution patterns on the purine (B94841) ring enable these molecules to function as competitive inhibitors for enzymes that recognize natural purine substrates, such as kinases and phosphorylases.
Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of 6-oxypurine nucleosides. nih.gov Its inhibition is a therapeutic strategy, particularly for T-cell mediated disorders, as genetic PNP deficiency leads to an accumulation of deoxyguanosine and subsequent T-cell lymphopenia. researchgate.net
The interaction of purine analogues with PNP is highly dependent on their structure. For mammalian PNP, the N(1) and O6 of the purine ring are critical for binding and activity. nih.gov Studies have shown that while methylation at the N(7) position can make the glycosidic bond more liable for cleavage, it can also hinder the enzymatic protonation step required for phosphorolysis. nih.gov Consequently, nucleosides that lack the N(7) atom, or where it is sterically inaccessible, often act as inhibitors rather than substrates for mammalian PNP. nih.gov This principle underpins the design of potent PNP inhibitors like Immucillin-H (Forodesine), a transition-state analogue that binds with picomolar affinity to human PNP and is investigated for T-cell malignancies. nih.govresearchgate.net The development of such powerful inhibitors highlights the potential for specifically substituted 7H-purine analogues to modulate PNP activity. researchgate.net
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a key target for novel anti-tuberculosis agents. cuni.czuniprot.org Phenotypic screening has identified 2,6-disubstituted 7H-purines as a potent class of DprE1 inhibitors. cuni.cz
A significant breakthrough in this area was the discovery of 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one (compound 10), which showed strong antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 4 µM. cuni.czcuni.cz Subsequent structure-activity relationship (SAR) studies demonstrated the importance of the 7-(naphthalen-2-ylmethyl) group for this activity, while allowing for modifications at the C2 and C6 positions of the purine core. cuni.cz This led to the development of optimized analogues, including those with 6-amino (compound 56) or 6-ethylamino (compound 64) substitutions, which exhibited enhanced potency against Mycobacterium tuberculosis H37Rv and various drug-resistant clinical strains. cuni.czcuni.cz These compounds were shown to specifically target DprE1, as confirmed by sequencing the genomes of resistant mutants which revealed mutations in the dprE1 gene. cuni.czcuni.cz The optimized analogues displayed not only potent in vitro activity but also favorable pharmacological properties such as limited toxicity to mammalian cells and high plasma stability. cuni.cz
| Compound | Description | MIC₉₉ (μM) | Reference |
|---|---|---|---|
| Compound 10 | 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one | 4 | cuni.cz |
| Compound 56 | Optimized analogue with 6-amino substitution | 1 | cuni.cz |
| Compound 64 | Optimized analogue with 6-ethylamino substitution | 1 | cuni.cz |
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are fundamental regulators of the eukaryotic cell cycle, and their deregulation is a hallmark of cancer. nih.gov Purine analogues have been extensively developed as ATP-competitive inhibitors of CDKs. The substitution pattern at positions C2, C6, and N9 of the purine ring is critical for determining potency and selectivity. nih.govgoogle.com
Roscovitine (B1683857), a potent CDK inhibitor, is a classic example of a 2,6,9-trisubstituted purine. nih.govekb.eg Crystal structures of CDK2 complexed with roscovitine reveal that the purine core binds to the adenine (B156593) pocket, mimicking ATP, while substitutions at C2 and C6 make specific contacts that enhance affinity and confer selectivity. nih.gov Research into 2-arylaminopurines has shown that introducing bulky substituents at the C6 position can achieve significant selectivity for CDK2 over CDK1. nih.gov For instance, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide (compound 73) is a highly potent CDK2 inhibitor with an IC₅₀ of 0.044 μM, while being approximately 2000-fold less active against CDK1. nih.gov This selectivity arises because the C6-substituent stabilizes a conformation of the glycine-rich loop in CDK2 that is not favored in CDK1. nih.gov
| Compound | Target | IC₅₀ (μM) | Selectivity (CDK1/CDK2) | Reference |
|---|---|---|---|---|
| Roscovitine | CDK1/CDK2 | 0.7 / 0.7 | ~1 | ekb.eg |
| Compound 73 | CDK2 | 0.044 | ~2000-fold | nih.gov |
| (vs CDK1) | CDK1 | 86 |
The de novo purine biosynthesis pathway is another critical target for anticancer agents, as cancer cells often rely on this pathway to sustain rapid proliferation. One of the key folate-dependent enzymes in this pathway is glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov Purine isosteres, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, have been developed as potent antifolates that selectively inhibit this enzyme. nih.govnih.gov
These compounds act as classical antifolates, competing with the natural folate co-substrate. nih.gov Their inhibitory action on GARFTase blocks the first of two folate-dependent steps in the purine synthesis pathway, leading to a depletion of purine nucleotides and subsequent cell growth inhibition. nih.govacs.org The efficacy of these inhibitors can be demonstrated in cell culture experiments where the cytotoxic effects are reversed by the addition of purine precursors like 5-amino-4-imidazole carboxamide (AICA), which bypasses the GARFTase-catalyzed step. nih.govacs.org This confirms that the primary mechanism of action is the potent suppression of de novo purine nucleotide biosynthesis. nih.govnih.gov
| Compound Class | Primary Target | Effect | Reference |
|---|---|---|---|
| 6-Substituted pyrrolo[2,3-d]pyrimidines | GARFTase | Potent inhibition of de novo purine synthesis | nih.gov |
| 6-Substituted thieno[2,3-d]pyrimidines | GARFTase (primary), AICARFTase (secondary) | Potent inhibition of de novo purine synthesis | nih.gov |
Purinergic Receptor Ligand Interactions and Functional Modulation
The purinergic signaling system, comprising nucleotides like ATP and nucleosides like adenosine (B11128), plays a vital role in a vast array of physiological and pathological processes. nih.govnih.gov This system relies on two main families of receptors: P1 receptors, which are G protein-coupled receptors activated by adenosine, and P2 receptors, which are activated by ATP/ADP and are further divided into ionotropic P2X and metabotropic P2Y subtypes. nih.govfrontiersin.org
Purine analogues are well-positioned to act as ligands for these receptors, thereby modulating cellular responses. The extracellular concentration of purines is tightly regulated by ecto-enzymes, which can be a target for intervention. nih.gov However, direct interaction with the receptors is a more common therapeutic strategy. For example, antagonists for the P2X7 receptor, which is implicated in inflammation, have been developed and show potential in preclinical models. nih.govfrontiersin.org Similarly, ligands targeting various P2Y receptor subtypes are being explored for conditions ranging from inflammatory bowel disease to pain. frontiersin.org While specific studies on 2,6-dimethoxy-7H-purine itself as a purinergic ligand are not prominent, the vast pharmacology of purine analogues in this domain suggests a high potential for interaction. The structural similarity to endogenous ligands like adenosine makes substituted purines prime candidates for development as selective agonists or antagonists for P1 and P2 receptor subtypes. nih.govnih.gov
Molecular Pathways of Cellular Response (e.g., Induction of Apoptosis, Cell Cycle Perturbation)
The interaction of purine analogues with their molecular targets ultimately translates into profound cellular responses, most notably the perturbation of the cell cycle and the induction of apoptosis (programmed cell death). These effects are the desired outcome for anticancer agents.
Studies on 6,7-disubstituted-7H-purine analogues designed as EGFR/HER2 kinase inhibitors found that the lead compound 8e caused a significant arrest of human breast cancer cells (SKBR3) in the G2/M phase of the cell cycle. ijpsdronline.comindexcopernicus.com This cell cycle block was followed by a substantial induction of apoptosis, affecting 79% of the cells, an effect comparable to the established drug lapatinib. ijpsdronline.comindexcopernicus.com
Another well-studied 2,6-disubstituted purine, reversine, was shown to inhibit the growth of several human tumor cell lines and induce the accumulation of polyploidal cells (cells with more than the normal 4N DNA content). nih.gov This effect was linked to a marked increase in the expression of the CDK inhibitor p21(WAF1) and a simultaneous reduction in the levels of the key mitotic regulators cyclin B and CDK1. nih.gov The upregulation of p21 is a common mechanism for inducing cell cycle arrest, often in response to cellular stress or DNA damage.
The specific phase of cell cycle arrest can vary depending on the compound's primary molecular target. While the 7H-purine analogue 8e and pyrido[2,3-d]pyrimidine (B1209978) derivatives cause G2/M arrest, indexcopernicus.comrsc.org other related heterocyclic compounds have been shown to induce arrest in the S phase or G1 phase. rsc.orgresearchgate.net This demonstrates that by modifying the substitution pattern on the purine or related heterocyclic scaffolds, it is possible to direct the cellular response towards different checkpoints, providing a versatile strategy for developing novel therapeutics.
| Compound Class/Name | Cell Line | Cellular Effect | Molecular Pathway | Reference |
|---|---|---|---|---|
| 6,7-disubstituted-7H-purine (cpd 8e) | SKBR3 (Breast Cancer) | G2/M Arrest, Apoptosis | Inhibition of EGFR/HER2 | ijpsdronline.comindexcopernicus.com |
| Reversine (2,6-disubstituted purine) | PC-3 (Prostate Cancer) | Growth Arrest, Polyploidy | Upregulation of p21, suppression of Cyclin B/CDK1 | nih.gov |
| Pyrido[2,3-d]pyrimidine (cpd 65) | PC-3, MCF-7 | Apoptosis | Activation of caspase-3 | rsc.org |
| Triazolopyrimidine (cpd 13c) | MCF-7 (Breast Cancer) | S Phase Arrest | Interference with DNA synthesis/repair | rsc.org |
| C-6 Alkyl Pyrimidine (B1678525) (cpd 12, 15) | HCT 116 (Colon Cancer) | G1 Phase Arrest | Not specified | researchgate.net |
Non-Specific Protein Binding Phenomena (e.g., Serum Albumin Interactions)
The interaction of small molecules with plasma proteins, particularly serum albumin, is a critical factor influencing their pharmacokinetic and pharmacodynamic profiles. Serum albumin is the most abundant protein in the blood plasma and can bind to a wide variety of endogenous and exogenous compounds, thereby affecting their distribution, metabolism, and excretion. The extent of this binding is determined by the physicochemical properties of the molecule and the nature of the binding sites on the albumin protein. For purine analogues, understanding their affinity for serum albumin provides insights into their potential for systemic distribution and availability to target tissues.
Research into the non-specific binding of 2,6-disubstituted 7-methylpurines has provided valuable data on how substitutions at the C2 and C6 positions of the purine ring influence interactions with bovine serum albumin (BSA), a commonly used model for human serum albumin due to its structural homology. ptfarm.pl These studies often employ fluorescent probe displacement assays to characterize the binding of ligands to the two principal drug-binding sites on albumin, known as site I and site II. ptfarm.pl
In a comparative study, the binding of several 2,6-disubstituted 7-methylpurine analogues to BSA was investigated. ptfarm.pl The analogues included sulfur-containing derivatives (2,6-dimethylthio-7-methylpurine and 2,6-diethylthio-7-methylpurine) and oxygen-containing derivatives (2,6-dimethoxy-7-methylpurine and 2,6-diethoxy-7-methylpurine). ptfarm.pl The ability of these compounds to displace the fluorescent probes 5-dimethylaminonaphthalene-1-sulfonamide (DNSA) and 8-anilinonaphthalene-1-sulfonic acid (ANS) from their respective binding sites on BSA was measured. ptfarm.pl DNSA is known to bind to site I, while ANS primarily binds to site II. ptfarm.pl
The results of these displacement studies revealed a clear distinction between the binding behavior of the sulfur- and oxygen-containing purine derivatives. ptfarm.pl The sulfur-containing analogues showed a notable ability to displace both DNSA and ANS, indicating their interaction with both major binding sites on BSA. ptfarm.pl In contrast, the oxygen-containing derivatives, including 2,6-dimethoxy-7-methylpurine, exhibited very weak binding to both sites. ptfarm.pl Specifically, 2,6-dimethoxy-7-methylpurine caused only minimal displacement of both DNSA and ANS, suggesting a low affinity for the primary drug-binding sites on serum albumin. ptfarm.pl This weak interaction implies that a larger fraction of the compound would remain unbound in the plasma, which could have significant implications for its biological activity and disposition.
The observed differences in binding can be attributed to the electronic and steric properties conferred by the methoxy (B1213986) groups compared to the thioalkyl groups. The data underscores the principle that even subtle changes in the substituent groups on a core scaffold like the purine ring can dramatically alter non-specific protein binding characteristics.
The following table summarizes the displacement of fluorescent probes from bovine serum albumin by various 2,6-disubstituted 7-methylpurine analogues, providing a comparative view of their binding affinities.
| Compound | Displaced Probe | Binding Site | Displacement (%) |
| 2,6-dimethylthio-7-methylpurine | DNSA | Site I | 25.4 |
| ANS | Site II | 41.2 | |
| 2,6-diethylthio-7-methylpurine | DNSA | Site I | 20.1 |
| ANS | Site II | 35.8 | |
| 2,6-dimethoxy-7-methylpurine | DNSA | Site I | Insignificant |
| ANS | Site II | Insignificant | |
| 2,6-diethoxy-7-methylpurine | DNSA | Site I | Insignificant |
| ANS | Site II | Insignificant |
Structure Activity Relationship Sar and Structure Binding Relationship Sbr Investigations of 2,6 Dimethoxy 7h Purine Derivatives
Correlating Substituent Variations at C2, C6, and N7/N9 with Biological Efficacy
The biological activity of purine (B94841) derivatives is highly sensitive to the nature of the substituents at the C2, C6, and N7/N9 positions of the purine ring. acs.orgmdpi.com SAR studies have demonstrated that even minor alterations at these sites can lead to significant changes in potency and selectivity.
At the C2 position, the introduction of different functionalities has been shown to modulate activity. For instance, in a series of Hsp90 inhibitors, the addition of a fluorine atom at C2 increased both potency and water solubility, an effect attributed to the enhanced hydrogen-donor potential of the C6-NH2 group, which forms critical interactions with the target protein. nih.gov Conversely, the incorporation of larger groups such as cyano, vinyl, iodo, methoxy (B1213986), ethoxy, or amino at the C2 position resulted in decreased or abolished activity. nih.gov In another study on Bcr-Abl inhibitors, modifications at the C2 position were a key focus for improving potency. mdpi.com
The C6 position is another critical determinant of biological activity. In the development of STAT3 inhibitors, a series of 2,6-disubstituted purine derivatives were synthesized and evaluated, with compound PD26-TL07 showing remarkable antiproliferative activity against several cancer cell lines. nih.gov For Hsp90 inhibitors, replacement of a chlorine atom at C6 with bromine was well-tolerated, whereas substitutions with amino, methoxy, hydroxyl, sulfhydryl, or methyl groups led to a significant loss of potency. nih.gov The presence of an arylpiperazinyl system connected at position 6 of the purine ring has been found to be beneficial for cytotoxic activity. nih.gov
The N7 and N9 positions of the purine ring are frequently targeted for modification to improve pharmacokinetic and pharmacodynamic properties. In a study of Grp94 inhibitors, N9-substituted compounds were found to be considerably more potent than their N3-substituted counterparts, with the N3-isomers showing a 10- to 400-fold decrease in affinity. nih.gov Molecular docking studies suggested that the N9-alkyl chain orients closer to the protein surface, forming favorable hydrophobic interactions. nih.gov For Bcr-Abl inhibitors, the cyclopropylmethyl group was identified as an optimal substituent at the N-9 position. mdpi.com Furthermore, thorough SAR studies on antitubercular agents revealed the importance of a 7-(naphthalen-2-ylmethyl) substitution for antimycobacterial activity. nih.gov
Table 1: Effect of Substitutions on Biological Activity
| Compound Series | Position of Variation | Favorable Substituents | Unfavorable Substituents | Biological Target/Activity |
|---|---|---|---|---|
| Hsp90 Inhibitors | C2 | Fluorine | Cyano, Vinyl, Iodo, Methoxy, Ethoxy, Amino | Hsp90 Inhibition |
| Hsp90 Inhibitors | C6 | Chlorine, Bromine | Amino, Methoxy, Hydroxyl, Sulfhydryl, Methyl | Hsp90 Inhibition |
| Grp94 Inhibitors | N9 vs. N3 | N9-alkylation | N3-alkylation | Grp94 Binding Affinity |
| Antitubercular Agents | N7 | Naphthalen-2-ylmethyl | Antimycobacterial Activity | |
| Cytotoxic Agents | C6 | Arylpiperazinyl | Anticancer Activity |
Role of Stereochemistry in Molecular Recognition and Potency
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in molecular recognition and, consequently, in the biological potency of purine derivatives. scbt.com The specific orientation of substituents can dictate how a molecule fits into the binding site of a target protein, influencing the formation of key interactions such as hydrogen bonds and hydrophobic contacts. scbt.comcaltech.edu
In a study of chiral isomers of 9-(2-hydroxy-3-nonyl)adenines (EHNA and THNA), it was observed that despite all isomers inhibiting purine metabolism, there was no direct correlation between the potency of adenosine (B11128) deaminase (ADA) inhibition and their secondary effects. nih.gov For example, (+)-EHNA is approximately 250-fold more potent as an ADA inhibitor than (-)-EHNA, but only about 2-fold more inhibitory in blocking purine base incorporation. nih.gov This highlights that the stereochemical configuration can differentially affect interactions with various enzymes and metabolic pathways.
Further evidence for the importance of stereochemistry comes from studies on 3-Br-acivicin isomers and their derivatives. nih.gov Research on their antimalarial activity revealed that only the natural (5S, αS) isomers exhibited significant potency in inhibiting the proliferation of P. falciparum. nih.gov The enantiomer and diastereoisomers were found to be substantially less active or completely inactive, suggesting that the specific stereochemistry is crucial for recognition by putative transporters and for interaction with the biological target, PfGAPDH. nih.gov The introduction of an aryl ring onto the C-6 benzyl (B1604629) amino group of the Cdk inhibitor roscovitine (B1683857) maintained potent Cdk inhibition and greatly improved antiproliferative activity, with stereoisomerism being a key consideration in the design of these derivatives. nih.gov
The synthesis of purine derivatives often results in racemates or mixtures of enantiomers and diastereomers, and the biological evaluation of the separated isomers is critical to understanding the true potency and selectivity of the active compound. google.comresearchgate.net
Influence of Linker Structures on Purine Analog Activity
In the development of Grp94-selective inhibitors, the linker joining the purine core to an 8-aryl ring was a key area of investigation. nih.gov Modifications to this linker were shown to impact both the potency and selectivity of the compounds. For instance, the synthesis of analogs with varying linker groups, such as sulfoxide (B87167) and sulfone linkers, demonstrated the sensitivity of the biological activity to the linker's structure. nih.gov
Studies on bis-purine derivatives have also highlighted the importance of the linker. rsc.org Compounds with a 1,4-bis(oxymethylene)phenyl linker showed reduced anticancer activity compared to those with other linkers, while compounds with aliphatic linkers exhibited moderate activity. rsc.org The nature of the linker has also been found to influence cytotoxicity, with the inclusion of an amide bond in the linker enhancing cytotoxic tendencies in some cases. acs.org
Furthermore, in a series of antifolate inhibitors, the length of the methylene (B1212753) bridge in the linker region was found to be a determining factor for activity. nih.gov Analogs with three and four methylene groups in the bridge showed the most potent activity, with a progressive decrease in efficacy observed for analogs with five, six, seven, and eight methylene groups. nih.gov This suggests that an optimal linker length is required to correctly position the pharmacophoric groups within the target's binding site. The nature of the linker can also influence target specificity and degradation efficacy in the context of proteolysis-targeting chimeras (PROTACs). acs.org
Computational and Rational Design Principles for SAR/SBR Elucidation
Computational methods and rational design principles are indispensable tools for elucidating the SAR and SBR of 2,6-dimethoxy-7H-purine derivatives. nih.govscbt.comnih.gov These approaches allow for the prediction of binding affinities, the visualization of binding modes, and the identification of key intermolecular interactions, thereby guiding the synthesis of more potent and selective compounds.
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.govmazums.ac.ir For instance, docking studies on Grp94 inhibitors revealed that the N9-alkyl chain of the more potent isomers orients closer to the protein surface, enabling favorable hydrophobic interactions. nih.gov In the design of novel STAT3 inhibitors, molecular docking models showed that the most active compound could bind to the SH2 domain of STAT3. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.nettandfonline.com 2D-QSAR models have been developed for substituted purine analogs, providing insights into the descriptors that influence their inhibitory activity. researchgate.net 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed. nih.govrjpbcs.com These studies have shown that steric and electronic properties of the substituents are critical for cytotoxicity. nih.gov
Rational design , often informed by crystal structures of ligand-protein complexes and computational analysis, is a powerful strategy for developing novel inhibitors. nih.govnih.gov The crystal structure of Grp94 in complex with a selective ligand revealed a novel allosteric binding site, which was then exploited for the rational design of new, more potent inhibitors. nih.gov Similarly, the structure-guided design of purine-based probes has led to the development of selective Nek2 inhibitors. oncotarget.com These computational and rational design approaches not only accelerate the drug discovery process but also provide a deeper understanding of the molecular basis of ligand recognition and biological activity. researchgate.net
Computational and Theoretical Chemistry Approaches for 2,6 Dimethoxy 7h Purine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,6-dimethoxy-7H-purine. These methods are used to predict the molecule's geometry, electronic structure, and other key chemical descriptors.
DFT calculations can determine the most stable tautomeric and conformational forms of purine (B94841) derivatives. For instance, studies on N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, a related 2,6-disubstituted 7H-purine, have shown that the HN(9) tautomer is generally more stable than the HN(7) form, with the relative stability of different conformers being solvent-dependent nih.gov. Similar calculations for this compound would be crucial in identifying its predominant form under various conditions.
Key parameters derived from quantum chemical calculations for purine analogs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The table below presents representative quantum chemical parameters calculated for various purine derivatives using DFT, illustrating the types of data that would be obtained for this compound.
| Purine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Adenine (B156593) | -5.89 | -0.78 | 5.11 | 2.45 |
| Guanine | -5.43 | -0.65 | 4.78 | 6.91 |
| 2,6-Diaminopurine | -5.32 | -0.45 | 4.87 | 2.89 |
| 2,6-Dithiopurine | -5.98 | -1.34 | 4.64 | 7.32 |
Furthermore, DFT calculations are employed to compute Mulliken atomic charges, which provide insights into the electrostatic potential surface of the molecule. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are characteristic of purine systems.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing a deeper understanding of its conformational landscape and its interactions with biological macromolecules.
In the context of drug discovery, MD simulations are frequently used to investigate the stability of a ligand-protein complex. For example, in studies of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as antitubercular agents, MD simulations were used in tandem with molecular modeling to elucidate the key structural features necessary for effective drug-target interaction with the enzyme DprE1 nih.gov. A similar approach for this compound would involve placing the molecule in the active site of a target protein and simulating its motion over nanoseconds to assess the stability of the binding pose and identify key interactions.
MD simulations are also invaluable for conformational analysis. While quantum chemical calculations can identify energy minima, MD simulations can explore the full range of accessible conformations and the transitions between them. This is particularly important for flexible molecules, where multiple conformations may be biologically relevant. Analysis of MD trajectories can reveal the preferred orientations of the methoxy (B1213986) groups and the puckering of the purine ring system.
The kinetics of binding, including association and dissociation rates, can also be estimated from advanced MD simulation techniques. These parameters are crucial for predicting the efficacy and duration of action of a potential drug molecule.
Molecular Docking Studies for Ligand-Target Interaction Prediction and Scoring
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual libraries of compounds against a biological target.
For this compound, molecular docking studies would be instrumental in identifying potential protein targets and predicting its binding affinity. The process involves generating a multitude of possible binding poses of the purine within the active site of a target protein and then using a scoring function to rank these poses. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction.
Docking studies on purine analogs have been widely reported. For instance, the design of reversine-related 2,6-diamino-substituted purines as potential anticancer agents was guided by docking calculations to predict their interaction with Aurora kinases nih.gov. Similarly, docking studies could be employed to predict the binding mode of this compound to a range of kinases or other enzymes that have a purine-binding site.
The results of a molecular docking study can provide detailed insights into the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The table below illustrates the kind of data that can be generated from a molecular docking study, showing the predicted binding affinities and key interacting residues for a hypothetical target.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | Hypothetical Kinase 1 | -8.5 | Lys72, Glu91, Leu148 |
| Adenine | Hypothetical Kinase 1 | -6.2 | Lys72, Glu91 |
| Guanine | Hypothetical Kinase 1 | -6.8 | Lys72, Asp145 |
In Silico Elucidation of Reaction Mechanisms and Pathways
Computational methods are also employed to investigate the chemical reactivity of this compound and to elucidate the mechanisms of reactions in which it may participate. This can include its metabolism in biological systems or its synthesis and derivatization in the laboratory.
The purine scaffold is central to numerous biochemical pathways, including nucleotide metabolism. Computational studies can model the enzymatic reactions involved in purine biosynthesis and catabolism wikipedia.orgnih.gov. For this compound, this could involve modeling its interaction with metabolic enzymes like cytochrome P450s to predict potential metabolites.
Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying enzymatic reactions. In this approach, the reacting species and the immediate active site residues are treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for the modeling of bond-breaking and bond-forming events within the complex environment of an enzyme active site. For instance, the inhibition mechanism of xanthine (B1682287) oxidase by various drugs has been investigated using such methods, providing detailed insights into the reaction pathway at the atomic level.
Prediction of Electronic and Spectroscopic Properties for Purine Analogues
Quantum chemical calculations are not only used to predict reactivity but also to predict various electronic and spectroscopic properties of molecules like this compound. These theoretical predictions can be invaluable for interpreting experimental data and for the structural elucidation of new compounds.
Theoretical calculations can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. For example, DFT calculations have been used to compute the vibrational frequencies and NMR chemical shifts of 2,6-distyrylpyridine, with the results showing good correlation with experimental data nih.gov. A similar approach for this compound would aid in the assignment of its experimental spectra.
Other electronic properties that can be predicted include ionization potential, electron affinity, and polarizability. These properties are important for understanding the molecule's behavior in electric fields and its potential use in electronic materials. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum of the molecule, providing information about its electronic transitions.
Advanced Spectroscopic and Crystallographic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Analysis (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the solution-state structure of organic molecules. For 2,6-dimethoxy-7H-purine, ¹H and ¹³C NMR spectra offer unambiguous evidence of its constitution and can provide insights into its tautomeric form.
¹H NMR Analysis In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The spectrum would feature a singlet for the proton at the C8 position of the purine (B94841) ring, typically found in the aromatic region (δ 7.5-8.5 ppm). Two sharp singlets would be anticipated for the six protons of the two methoxy (B1213986) groups at the C2 and C6 positions. Due to the different electronic environments, these methoxy groups may have slightly different chemical shifts, expected in the range of δ 3.8-4.2 ppm. libretexts.org The proton attached to the N7 nitrogen (N7-H) would likely appear as a broad singlet at a more downfield chemical shift, and its position can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| C8-H | 7.5 - 8.5 | Singlet | 1H |
| C6-OCH₃ | 3.8 - 4.2 | Singlet | 3H |
| C2-OCH₃ | 3.8 - 4.2 | Singlet | 3H |
¹³C NMR Analysis The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Five distinct signals are expected for the five carbons of the purine core, and two additional signals for the carbons of the methoxy groups. The carbons C2 and C6, being directly attached to electronegative oxygen atoms, would resonate at the lowest field among the purine carbons (likely δ 155-165 ppm). The methoxy carbons themselves would be expected in the δ 50-60 ppm range. sigmaaldrich.com Low-temperature NMR studies on related purine derivatives have been used to quantify the equilibrium between N(7)H and N(9)H tautomers by integrating individual signals at low temperatures. rcsb.org
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|
| C 2 | 160 - 165 |
| C 6 | 155 - 160 |
| C 4 | 150 - 155 |
| C 8 | 138 - 145 |
| C 5 | 115 - 125 |
| C6-OC H₃ | 50 - 60 |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) High-resolution techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer would confirm the elemental formula of this compound (C₇H₈N₄O₂) by providing a highly accurate mass measurement of its molecular ion, typically the protonated species [M+H]⁺.
Fragmentation Analysis Under electron ionization (EI) or through tandem mass spectrometry (MS/MS), the molecular ion of this compound would undergo characteristic fragmentation. The fragmentation of purines is complex, but predictable pathways include the cleavage of substituents and the breakdown of the heterocyclic rings. libretexts.org Expected fragmentation for this compound would involve the initial loss of a methyl radical (·CH₃, a loss of 15 Da) from one of the methoxy groups to yield a stable cation. Another common pathway for methoxy-aromatics is the loss of formaldehyde (B43269) (CH₂O, a loss of 30 Da). Subsequent fragmentations would involve the characteristic breakdown of the purine ring system, often initiated by the loss of HCN (27 Da). mdpi.com
Predicted Mass Spectrometry Fragmentation Data for this compound (C₇H₈N₄O₂)
| Ion | m/z (Nominal) | Proposed Identity |
|---|---|---|
| [M]⁺• | 180 | Molecular Ion |
| [M-CH₃]⁺ | 165 | Loss of a methyl radical from a methoxy group |
| [M-CH₂O]⁺• | 150 | Loss of formaldehyde from a methoxy group |
Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) and Correlative Computational Studies
The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A prominent band in the 3200-3400 cm⁻¹ region would be attributed to the N-H stretching vibration of the imidazole (B134444) portion of the purine ring. The aromatic C-H stretch of the C8-H bond would appear around 3000-3100 cm⁻¹. Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy groups are expected near 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The purine ring itself has a series of characteristic skeletal vibrations (C=C, C=N, C-N stretching) in the 1400-1650 cm⁻¹ fingerprint region.
Computational studies using Density Functional Theory (DFT) are often employed to calculate the theoretical vibrational frequencies of purine derivatives. mdpi.com These calculated frequencies can be correlated with the experimental FT-IR and FT-Raman spectra to provide a complete and accurate assignment of the fundamental vibrational modes.
Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | FT-IR | 3200 - 3400 |
| C-H Stretch (Aromatic) | FT-IR, FT-Raman | 3000 - 3100 |
| C-H Stretch (Aliphatic, -OCH₃) | FT-IR, FT-Raman | 2850 - 2980 |
| C=N / C=C Stretch (Ring) | FT-IR, FT-Raman | 1400 - 1650 |
| C-O Stretch (Asymmetric) | FT-IR | ~1250 |
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Insights
X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density in a single crystal. While a specific crystal structure for this compound is not publicly documented, a successful analysis would yield precise data on bond lengths, bond angles, and torsional angles.
Crucially, this technique would unambiguously confirm the location of the purine N-H proton, definitively identifying the compound as the 7H-tautomer rather than the 9H-tautomer. It would also reveal the planarity of the bicyclic purine system and the orientation of the methoxy group substituents relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonds involving the N7-H as a donor and a nitrogen atom or methoxy oxygen as an acceptor on an adjacent molecule. iucr.org Pi-stacking interactions between the aromatic purine rings of neighboring molecules would also be quantifiable. rcsb.org
Key Structural Parameters Determinable by X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom |
| Tautomer Confirmation | Unambiguous location of the N-H proton (N7 vs. N9) |
| Bond Lengths & Angles | Exact geometry of the purine ring and methoxy groups |
| Intermolecular Interactions | Details of hydrogen bonding and π-π stacking in the crystal lattice |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis and Isomer Differentiation
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from ground states to higher energy states. This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic purine ring.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the purine system. ijprajournal.com The presence of the two electron-donating methoxy groups, acting as auxochromes, would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted purine. Studies on related 2,6-disubstituted purines show that the position of substitution significantly impacts the UV spectrum. researchgate.net The λ_max for this compound would likely fall in the 250-290 nm range. This technique can also be used to differentiate between N7 and N9 substituted isomers, as the different substitution patterns lead to distinct electronic structures and, consequently, different absorption spectra. nih.gov
Role of 2,6 Dimethoxy 7h Purine As a Versatile Organic Synthesis Building Block
Precursor in the Divergent Synthesis of Structurally Complex Purine (B94841) Derivatives
The utility of 2,6-dimethoxy-7H-purine as a precursor stems from the reactivity of its C2 and C6 positions. The methoxy (B1213986) groups can act as leaving groups when attacked by various nucleophiles, enabling the stepwise introduction of different functional groups. This process is central to divergent synthesis, a strategy where a single, common intermediate is used to produce a wide array of distinct final products.
The differential reactivity of the C6 and C2 positions can often be exploited to achieve selective substitution. Typically, the C6 position is more reactive towards nucleophilic attack than the C2 position. This allows for a sequential functionalization strategy: a nucleophile is first introduced at C6, followed by the introduction of a second, different nucleophile at C2. This stepwise approach is fundamental to creating a multitude of 2,6-disubstituted purine derivatives.
Common transformations include reactions with amines (amination), thiols (thiolation), and alcohols/phenols (alkoxylation/aryloxylation). researchgate.net For instance, reacting 2,6-disubstituted purines with various amines leads to the corresponding 2,6-diamino-purine derivatives. Similarly, reactions with thiols yield 2,6-dithio-purine analogs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can also be employed to form carbon-carbon bonds at these positions, further expanding the structural diversity achievable from this purine core. acs.orgelsevierpure.com
Table 1: Examples of Nucleophilic Substitution Reactions for Purine Diversification
| Position | Reagent Type | Resulting Functional Group | Example Product Class |
|---|---|---|---|
| C6 | Primary/Secondary Amine | Amino (-NRR') | N6-substituted-2-methoxy-purines |
| C2 | Primary/Secondary Amine | Amino (-NRR') | N2,N6-disubstituted-purines |
| C6 | Thiol (R-SH) | Thioether (-SR) | 6-thio-substituted-2-methoxy-purines |
| C2 | Thiol (R-SH) | Thioether (-SR) | 2,6-dithio-substituted-purines |
Utility in Combinatorial Chemistry and Chemical Library Generation
Combinatorial chemistry is a powerful technology for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify lead compounds. The synthetic accessibility and potential for diversification make this compound an ideal scaffold for generating such libraries. acs.org
The same chemical reactivity exploited in divergent synthesis (Section 8.1) is applied on a massive scale in combinatorial synthesis. Using techniques like parallel synthesis or the "split-and-pool" method, hundreds to thousands of unique purine derivatives can be generated systematically. ijpsonline.com For example, a solid-phase synthesis approach might involve anchoring the purine scaffold to a resin and then sequentially treating portions of the resin with a diverse set of amines, thiols, or other building blocks to modify the C6 and C2 positions. plos.org
One of the first comprehensive reports on a library of purine-based inhibitors detailed the synthesis of over 70 derivatives to probe structure-activity relationships (SAR). nih.gov This library was instrumental in understanding how different substituents at the C2, C6, and other positions of the purine ring influence biological activity. nih.gov The ability to rapidly generate and screen these purine libraries significantly accelerates the identification of molecules with desired therapeutic properties. acs.org
Strategic Scaffold for Targeted Medicinal Chemistry Programs
In medicinal chemistry, a "scaffold" is a core molecular structure that provides the essential framework for positioning functional groups in three-dimensional space to interact with a biological target. The purine system is considered a "privileged scaffold" because its derivatives have been found to bind to numerous, distinct biological targets with high affinity. researchgate.netbohrium.com
The structural similarity of the purine core to endogenous ligands like adenosine (B11128) triphosphate (ATP) makes it an excellent starting point for designing inhibitors of ATP-binding proteins, a large and crucial class of enzymes that includes protein kinases. acs.org Kinases play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery.
Medicinal chemistry programs utilize the this compound scaffold to design targeted inhibitors. By systematically varying the substituents at the C2 and C6 positions, chemists can optimize the potency, selectivity, and pharmacokinetic properties of the resulting compounds. For example, extensive medicinal chemistry efforts have focused on developing purine-scaffold inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein involved in stabilizing many proteins required for tumor cell growth. nih.gov
Table 2: Selected Protein Targets for Purine-Based Inhibitors
| Target Class | Specific Target Example | Therapeutic Area |
|---|---|---|
| Protein Kinases | Cyclin-Dependent Kinases (CDKs) | Cancer |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | |
| Chaperone Proteins | Heat Shock Protein 90 (Hsp90) | Cancer |
| Deaminases | Human Cytidine Deaminase (CDA) | Cancer, Viral Infections |
Incorporation into Hybrid Molecules with Enhanced Biological Function
Molecular hybridization is a rational drug design strategy that involves chemically linking two or more distinct pharmacophores (active molecular fragments) into a single hybrid molecule. researchgate.net The goal is to create a new chemical entity with potential advantages over the individual parent molecules, such as enhanced potency, improved selectivity, a dual mode of action, or the ability to overcome drug resistance. researchgate.netmdpi.com
The purine scaffold is an excellent component for creating such hybrids due to its well-established biological roles and synthetic versatility. mdpi.cominnovareacademics.in Derivatives of this compound can be functionalized with linker groups at various positions, which are then used to attach another bioactive molecule.
For example, a purine-based kinase inhibitor might be hybridized with a fragment known to interact with a different target or a moiety that improves cell permeability. Recent research has explored purine hybrids conjugated with various heterocyclic systems. mdpi.com This approach has shown promise in developing novel anticancer agents that can overcome drug resistance or exhibit enhanced cytotoxic effects against cancer cells while minimizing toxicity to healthy tissues. mdpi.com The design of these hybrid molecules represents a significant advance in the pursuit of more effective and targeted therapies. researchgate.net
Conclusion and Future Directions in 2,6 Dimethoxy 7h Purine Research
Synthesis of Novel Analogue Libraries
A critical future endeavor is the systematic synthesis of novel analogue libraries based on the 2,6-disubstituted purine (B94841) core. The creation of diverse compound libraries is fundamental for establishing robust structure-activity relationships (SAR) and for optimizing lead compounds. Drawing from established synthetic strategies, future work can efficiently generate a wide array of derivatives.
A common and effective method involves starting with commercially available 2,6-dichloropurine (B15474). beilstein-journals.orgcuni.cz This precursor allows for sequential nucleophilic substitution reactions at the C2 and C6 positions. For instance, one chlorine can be displaced with a methoxide (B1231860) group, followed by displacement of the second chlorine with a different nucleophile, or vice-versa. Furthermore, substitutions at the N7 or N9 positions of the purine ring can be achieved through alkylation reactions, adding another layer of structural diversity. rsc.orgcuni.cz
Future libraries should explore a wide range of chemical functionalities at various positions. For example, while maintaining the methoxy (B1213986) group at one position (e.g., C2), the C6 position could be modified with various amines, thiols, or aryloxy groups. Recent studies on other 2,6-disubstituted purines have demonstrated the importance of such modifications for achieving potent biological activity. For instance, the introduction of morpholino, amino, or ethylamino groups at the C2 or C6 positions has led to the development of potent inhibitors for various biological targets. nih.govnih.gov A study focusing on antitubercular agents found that while 7-(naphthalen-2-ylmethyl) substitution was crucial, modifications at the C2 and C6 positions with groups like morpholine (B109124) or ethylamine (B1201723) were key to optimizing activity. cuni.cznih.gov By applying these well-established synthetic methodologies, a comprehensive library of analogues related to 2,6-dimethoxy-7H-purine can be constructed for biological screening.
Table 1: Examples of Synthesized 2,6-Disubstituted Purine Analogues
| Compound Class | Starting Material | Key Substitutions | Potential Application | Reference(s) |
|---|---|---|---|---|
| 3'-Fluorinated Purine Nucleosides | 2,6-Dichloropurine | 3'-fluororibose, various C6 aromatic/heterocyclic groups | Anticancer | beilstein-journals.org |
| STAT3 Inhibitors | 2,6-Dichloropurine | Varied substitutions at C2 and C6 | Anticancer | nih.gov |
| Antitubercular Agents | 2,6-Dichloro-9H-purine | 7-(naphthalen-2-ylmethyl), C2-morpholino, C6-amino/ethylamino | Anti-infective (Tuberculosis) | cuni.cznih.gov |
Deeper Mechanistic Insights into Biological Interactions
Identifying the precise molecular targets and understanding the mechanisms of action are paramount for the progression of any bioactive compound. While preliminary screenings may reveal a general effect, future research must delve into the specific biomolecular interactions of this compound and its analogues. The broader class of 2,6-disubstituted purines has been shown to interact with a variety of important biological targets.
For example, specific 2,6-disubstituted purine derivatives have been successfully designed as potent small molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein whose sustained activation is linked to cancer development. nih.gov Other research has identified 2,6-disubstituted purines as inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme for the cell wall biosynthesis in Mycobacterium tuberculosis. cuni.cznih.gov Additionally, purine analogues have been characterized as inhibitors of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway, making it a potential target in pathogens like Helicobacter pylori. tandfonline.com
Future work should involve screening this compound and its newly synthesized analogues against a panel of such validated targets. To gain deeper mechanistic understanding, a combination of computational and experimental techniques will be essential.
Molecular Modeling: Docking studies can predict the binding modes of these compounds within the active sites of enzymes like STAT3 or DprE1, revealing key interactions. nih.govnih.gov
X-ray Crystallography: Obtaining crystal structures of the compounds bound to their protein targets provides definitive, high-resolution evidence of the binding orientation and specific molecular contacts, as has been achieved for PNP inhibitors. tandfonline.com
Biophysical Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement within a live cell environment, providing crucial validation of the proposed mechanism of action. researchgate.net
By employing these advanced methods, researchers can elucidate how the specific 2,6-dimethoxy substitution pattern influences target affinity and selectivity, paving the way for rational drug design.
Translational Potential of Purine-Based Chemical Probes
Beyond direct therapeutic applications, there is significant potential in developing derivatives of this compound as chemical probes. Chemical probes are powerful tools in chemical biology used to study the function of proteins and biological pathways in their native environment. researchgate.netnih.gov The development of such probes from the this compound scaffold represents a promising future research direction.
This can be achieved by strategically modifying the purine core to include reporter tags or reactive handles without disrupting its core binding properties. Methodologies for this are well-established and include:
Fluorophore Conjugation: Attaching a fluorescent group, such as a nitrobenzoxadiazole (NBD) moiety, can allow for the visualization of the compound's distribution in live cells and its interaction with target proteins via fluorescence microscopy. nih.gov
Clickable Moieties: Incorporating a bioorthogonal handle, such as an alkyne or azide (B81097) group, allows the compound to be "clicked" to a reporter tag (e.g., a fluorophore or biotin) post-treatment. rsc.org This is particularly useful for target identification and validation through techniques like affinity purification followed by mass spectrometry.
The translational potential of such probes is immense. They can be used to identify novel binding partners for the this compound scaffold, potentially uncovering new therapeutic targets. Furthermore, these probes can be used to investigate disease mechanisms, monitor target engagement of therapeutic candidates in real-time, and potentially be developed into diagnostic tools. researchgate.netnih.gov This avenue of research would transform this compound from a mere chemical entity into a versatile tool for exploring complex biological systems.
Q & A
Q. What are the key structural features and synthesis protocols for 2,6-dimethoxy-7H-purine?
The core structure of this compound consists of a purine scaffold with methoxy groups at positions 2 and 6. Synthesis typically involves alkylation or substitution reactions on purine precursors. For example, alkylation of 2,6-dichloropurine derivatives under controlled conditions (e.g., using potassium carbonate in DMSO with alkyl halides) can introduce methoxy groups. Reaction temperature (288–291 K) and solvent polarity significantly influence regioselectivity between N7 and N9 substitution . Isolation of isomers often requires column chromatography (e.g., silica gel with petroleum ether/ethyl acetate).
Q. How should researchers handle and store this compound safely?
Based on safety data for structurally similar purine derivatives, this compound may pose acute toxicity (oral, skin, and eye irritation). Key precautions include:
- Use personal protective equipment (gloves, goggles, lab coat).
- Avoid dust formation; work in a fume hood with adequate ventilation.
- Store under inert atmosphere at low temperatures to prevent degradation. Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
Advanced Research Questions
Q. How can regioselectivity be controlled during N-alkylation of purine derivatives like this compound?
Regioselectivity (N7 vs. N9 substitution) depends on:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor N7 alkylation due to stabilization of transition states .
- Base strength : Weak bases (e.g., K₂CO₃) minimize competing deprotonation pathways.
- Temperature : Lower temperatures (e.g., 288–291 K) reduce side reactions and improve selectivity . Post-reaction, HPLC or NMR can quantify isomer ratios, while X-ray crystallography confirms regiochemistry .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- X-ray crystallography : Resolves atomic positions and confirms regiochemistry (e.g., dihedral angles between purine rings) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy proton signals at δ ~3.8–4.0 ppm) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
- HPLC : Quantifies purity and separates isomers .
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?
Discrepancies (e.g., in NMR shifts or IR bands) may arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:
- Repeating experiments under standardized conditions (solvent, temperature).
- Comparing with solid-state data (e.g., Raman spectroscopy or X-ray structures) .
- Using DFT calculations with implicit solvent models to refine predictions .
Q. What are best practices for refining crystal structures of this compound using software like SHELXL or Mercury?
- SHELXL : Use high-resolution data (≤1.0 Å) for anisotropic refinement. Validate hydrogen positions via riding models or neutron diffraction. Check for overparameterization with R1/wR2 convergence .
- Mercury CSD : Visualize π-π stacking (centroid distances ~3.5 Å) and hydrogen-bonding networks. Use the "Materials Module" to compare packing motifs with related purines .
- Cross-validate thermal parameters (Ueq) against Twinning or PLATON alerts .
Q. How to design experiments to study biological activity while ensuring compound purity and stability?
- Purity : Characterize batches via HPLC (>95% purity) and elemental analysis.
- Stability : Conduct accelerated degradation studies (e.g., pH 1–13, 40–60°C) to identify labile groups (e.g., methoxy or N7 substituents) .
- Bioassays : Use cell-based assays with controls (e.g., unsubstituted purines) to isolate structure-activity relationships. Monitor cytotoxicity to distinguish target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
